Enhanced Potency at GABA-A Receptors: 5-Bromo Substituent Delivers 6- to 16-Fold Improvement Over Parent DS2 Scaffold
In a direct comparative study evaluating δ-selective positive allosteric modulators of GABA-A receptors, the 5-bromo analogue of the imidazo[1,2-a]pyridine DS2 (compound 35) demonstrated a 6- to 16-fold increase in potency compared to the unsubstituted parent compound DS2 at the α4β1δ receptor subtype . This quantitative improvement is a direct result of the 5-bromo substitution, as confirmed by systematic structure-activity relationship (SAR) analysis .
| Evidence Dimension | Potency as a δ-selective positive allosteric modulator (PAM) at α4β1δ GABA-A receptors |
|---|---|
| Target Compound Data | Mid-high nanomolar potency (exact EC50 value not disclosed in abstract; potency enhancement quantified as 6- to 16-fold relative to comparator) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine DS2 (unsubstituted parent compound) |
| Quantified Difference | 6- to 16-fold higher potency |
| Conditions | Fluorescence-based fluorometric imaging plate reader (FLIPR) membrane potential assay in cells expressing recombinant α4β1δ GABA-A receptors |
Why This Matters
This data proves that the 5-bromo substitution is not merely a synthetic handle but a critical pharmacophoric element for achieving the desired nanomolar potency at this therapeutically relevant target, directly informing procurement decisions for neuroscience drug discovery programs.
- [1] Rostrup, F., Falk-Petersen, C. B., Harpsøe, K., Buchleithner, S., Conforti, I., Jung, S., ... & Frølund, B. (2021). Structural determinants for the mode of action of imidazopyridine DS2 at δ-containing γ-aminobutyric acid type A receptors. Journal of Medicinal Chemistry, 64(8), 4730-4743. View Source
